1-Boc-amino-butyl-3-amine
Overview
Description
1-Boc-amino-butyl-3-amine: is a chemical compound with the molecular formula C9H20N2O2. It is commonly used in organic synthesis as a protecting group for amines. The compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which in turn is linked to a 3-aminobutyl chain. This structure makes it a versatile intermediate in various chemical reactions.
Mechanism of Action
Target of Action
It is known that this compound is a boc-protected amine . Boc-protected amines are often used in the synthesis of multifunctional targets, particularly in the field of peptide synthesis .
Mode of Action
The mode of action of 1-Boc-amino-butyl-3-amine involves its role as a protecting group for amines. The Boc group (tert-butyl carbamate) is stable towards most nucleophiles and bases . It can be cleaved by mild acidolysis , which is a significant aspect of its interaction with its targets .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in the synthesis of multifunctional targets. The compound can accommodate two such groups, making it unique among primary amines . It plays a pivotal role in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Pharmacokinetics
It is known that the boc group is stable under various conditions , which may influence its bioavailability.
Result of Action
The result of the action of this compound is the protection of amines during the synthesis of multifunctional targets. This protection facilitates the synthesis process and prevents unwanted reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Boc group can be cleaved under mild acidic conditions . Furthermore, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions .
Biochemical Analysis
Biochemical Properties
The role of 1-Boc-amino-butyl-3-amine in biochemical reactions is primarily as a protecting group for amines during chemical synthesis . It can protect amines from unwanted reactions, allowing for selective reactions to occur at other functional groups within the molecule . The compound is stable towards most nucleophiles and bases , making it a reliable protecting group in various biochemical contexts.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form a carbamate with amines, effectively protecting the amine group from reacting . This is achieved through a nucleophilic addition-elimination mechanism, where the amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability, which is crucial for its role as a protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-amino-butyl-3-amine typically involves the reaction of tert-butyl chloroformate with 3-aminobutanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-amino-butyl-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates with higher oxidation states.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl carbamate derivatives, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: In organic chemistry, 1-Boc-amino-butyl-3-amine is used as a protecting group for amines. This allows chemists to selectively modify other functional groups in a molecule without affecting the amine group.
Biology: The compound is used in the synthesis of peptides and proteins, where it protects the amine groups of amino acids during the coupling reactions.
Medicine: In medicinal chemistry, this compound is employed in the synthesis of pharmaceutical intermediates. It helps in the preparation of drugs by protecting reactive amine groups during multi-step synthesis processes.
Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers. It is used as an intermediate in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the 3-aminobutyl chain.
N-Boc-1,4-butanediamine: Contains a similar tert-butyl carbamate group but with a different amine chain.
tert-Butyl N-(3-bromopropyl)carbamate: Similar protecting group but with a bromopropyl chain instead of an aminobutyl chain.
Uniqueness: 1-Boc-amino-butyl-3-amine is unique due to its specific structure, which combines the protective properties of the tert-butyl carbamate group with the reactivity of the 3-aminobutyl chain. This makes it particularly useful in complex organic synthesis where selective protection and deprotection of amine groups are required.
Properties
IUPAC Name |
tert-butyl N-(3-aminobutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(10)5-6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCLVLGMLLYXFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662579 | |
Record name | tert-Butyl (3-aminobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878799-20-3 | |
Record name | tert-Butyl (3-aminobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(3-aminobutyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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